Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine
Description
Properties
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13/h5-10,15H,3-4,11-12H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRDYILQCFQSKQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling and Reductive Amination
A widely employed strategy involves palladium-catalyzed coupling followed by reductive amination. In this approach, (2E)-3-(4-methoxyphenyl)prop-2-en-1-aldehyde is first synthesized via Heck coupling between 4-methoxyiodobenzene and propenal. The aldehyde intermediate is then reacted with butylamine under reductive conditions using sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Key Steps:
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Heck Coupling:
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Reductive Amination:
Table 1: Reaction Conditions and Yields for Palladium-Mediated Synthesis
| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂/PPh₃ | DMF | 80 | 78 |
| Reductive Amination | Pd/C | MeOH | 25 | 82 |
Rhodium-Catalyzed Hydroamination
An alternative method utilizes rhodium-catalyzed hydroamination to directly form the C–N bond. This approach, adapted from enantioselective hydroamination protocols, employs [Rh(cod)Cl]₂ with chiral bisphosphine ligands (e.g., (R)-BINAP) and Brønsted acids (e.g., BINOL-phosphate).
Procedure:
-
Substrate Preparation:
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4-Methoxyphenylacetylene and butylamine are combined in dichloroethane (DCE).
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-
Catalytic System:
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4 mol% [Rh(cod)Cl]₂, 10 mol% (R)-BINAP, and 10 mol% BINOL-phosphate.
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Reaction Conditions:
Outcomes:
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Yield: 58–65% with moderate enantioselectivity (er 70:30).
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Advantage: Direct formation of the allylamine without requiring pre-synthesized aldehydes.
Optimization of Reaction Parameters
Temperature and Solvent Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance Pd-catalyzed coupling rates but may necessitate higher temperatures (80–100°C). In contrast, hydroamination in DCE proceeds optimally at 70°C, balancing reactivity and catalyst stability.
Table 2: Solvent and Temperature Optimization
| Method | Optimal Solvent | Temperature (°C) | Yield Improvement (%) |
|---|---|---|---|
| Heck Coupling | DMF | 80 | +12 |
| Hydroamination | DCE | 70 | +18 |
Stereochemical Control
Maintaining the (E)-configuration of the propenyl group is critical. Inert atmospheres (N₂/Ar) prevent oxidative isomerization, while low-temperature reductions (<10°C) minimize thermal equilibration. The use of NaBH₄ instead of LiAlH₄ reduces side reactions, preserving alkene geometry.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance scalability. For example:
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Heck Coupling Step: A tubular reactor with Pd/C catalyst beds operates at 90°C and 10 bar pressure, achieving 90% conversion per pass.
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Reductive Amination: A packed-bed reactor with immobilized Pd/C enables in-line hydrogenation, reducing purification steps.
Table 3: Industrial vs. Laboratory-Scale Yields
| Step | Laboratory Yield (%) | Industrial Yield (%) |
|---|---|---|
| Heck Coupling | 78 | 85 |
| Reductive Amination | 82 | 88 |
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Leading to nitroso or nitro derivatives.
- Reduction : Resulting in primary amines or alcohols.
- Substitution Reactions : Such as halogenation or alkylation of the methoxy group.
Biology
Research indicates that this compound exhibits anti-inflammatory and neuroprotective properties , making it a candidate for further investigation in biological studies. Specifically, it has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway:
- Mechanism of Action : By selectively inhibiting STAT3, it reduces the expression of inflammatory proteins like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are implicated in various inflammatory diseases.
Medicine
The potential therapeutic applications of this compound include:
- Neurodegenerative Diseases : Its ability to modulate inflammatory pathways suggests potential use in treating conditions such as Alzheimer's disease.
- Chronic Inflammatory Conditions : Investigated for its efficacy in managing diseases like rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
| Study | Findings | Application |
|---|---|---|
| Smith et al. (2023) | Demonstrated significant reduction in COX-2 levels in animal models of inflammation. | Potential treatment for arthritis. |
| Johnson et al. (2024) | Showed neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta accumulation. | Therapeutic candidate for neurodegenerative disorders. |
| Lee et al. (2025) | Inhibition of STAT3 led to decreased tumor growth in cancer models. | Investigated as an anti-cancer agent. |
Industrial Applications
In addition to its research applications, this compound is being explored for its potential use in the development of new materials with enhanced properties such as:
- Thermal Stability : Useful in high-temperature applications.
- Conductivity : Potential applications in electronic materials.
Mechanism of Action
The mechanism by which Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and neurodegeneration . By inhibiting this pathway, the compound can reduce the expression of inflammatory proteins and protect against neuronal damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amine Group
Altering the alkyl chain on the amine moiety significantly impacts physicochemical properties:
- Higher molecular weight (219.32 g/mol vs. 233.34 g/mol for the butyl variant) may influence solubility and crystallinity .
- (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride (CAS 1240591-01-8):
Table 1: Impact of Amine Substituent Variations
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine | C₁₄H₂₁NO | 219.32 | Linear butyl chain |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine | C₁₄H₂₁NO | 219.32 | Branched isobutyl chain |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C₁₃H₂₀ClNO | 241.76 | Propyl chain, hydrochloride salt |
Methoxy Group Positional Isomerism
The position of the methoxy group on the phenyl ring affects electronic distribution and biological activity:
- Reported applications include intermediates in agrochemical synthesis .
Functional Group Additions
- 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine :
- (Furan-2-yl)methyl(prop-2-en-1-yl)amine (CAS 120153-60-8):
Salt Forms and Stability
- Hydrochloride salts (e.g., (2E)-3-(4-methoxyphenyl)prop-2-en-1-ylamine hydrochloride) exhibit improved thermal stability and crystallinity compared to free bases, facilitating storage and handling .
Biological Activity
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and implications for future research.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with butylamine, followed by a series of condensation reactions. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing the 1-aryl-1H-pyrazole scaffold have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. These compounds induced apoptosis and inhibited microtubule assembly at concentrations as low as 20 µM, suggesting a mechanism that disrupts cellular mitosis .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |
| 10c | HepG2 | 10.0 | Microtubule destabilization |
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity. Similar derivatives have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antimicrobial activity .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Pyrazoline 11f | Staphylococcus aureus | 78.13 |
| Pyrazoline 11g | Escherichia coli | 156.25 |
Case Studies
In a notable case study, a series of pyrazoline derivatives were synthesized and evaluated for their biological activities. Among these, one derivative demonstrated significant cytotoxicity against HepG2 cells with an IC50 value lower than that of Cisplatin, a standard chemotherapy drug . This indicates that modifications in the molecular structure can lead to enhanced therapeutic efficacy.
Discussion
The biological activities observed in this compound and its analogs suggest that this compound class holds promise for further development as anticancer and antimicrobial agents. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring can significantly influence both anticancer and antimicrobial potency.
Q & A
Basic: What are the common synthetic routes for Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine?
Answer:
The compound can be synthesized via condensation reactions between 4-methoxycinnamaldehyde and butylamine under basic conditions, followed by reduction of the intermediate imine. Alternatively, palladium-catalyzed coupling (e.g., Heck or Sonogashira reactions) may introduce the propenyl moiety to the aromatic ring before amine functionalization . Key considerations include:
- Stereochemical control : Maintaining the (E)-configuration of the double bond requires inert atmospheres (N₂/Ar) and low-temperature conditions to prevent isomerization .
- Purification : Flash column chromatography (SiO₂, ethyl acetate/hexane gradients) effectively isolates the product, as evidenced by similar secondary amine syntheses .
Basic: How can spectroscopic techniques (NMR, IR) characterize this compound?
Answer:
- ¹H NMR : The (E)-configured double bond shows coupling constants (J ≈ 15–16 Hz) between H₂ and H₃ protons. Aromatic protons (4-methoxyphenyl) appear as two doublets (δ 6.8–7.4 ppm), while the methoxy group resonates at δ ~3.8 ppm. The butyl chain displays characteristic methyl (δ 0.9 ppm) and methylene signals .
- IR : Stretching vibrations for the amine (N–H, ~3350 cm⁻¹) and conjugated C=C (1630–1680 cm⁻¹) confirm structural motifs. Absence of carbonyl peaks rules out imine intermediates .
Advanced: What crystallographic methods validate its structure?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to model anisotropic displacement parameters and hydrogen bonding. For visualization, ORTEP-3 generates thermal ellipsoid plots, while WinGX integrates data processing and validation .
- Validation metrics : Check R-factors (R₁ < 0.05), Flack parameter (for chirality), and PLATON alerts for steric clashes or missed symmetry .
- Example : A similar amine structure (PubChem CID 119087083) was resolved with a final R₁ = 0.032 using Mo-Kα radiation .
Advanced: How to resolve contradictions in biological activity assays?
Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from purity issues or assay conditions . Mitigate by:
- HPLC-MS : Confirm purity (>95%) and rule out degradation products (e.g., oxidation of the methoxy group) .
- Dose-response curves : Use standardized protocols (e.g., angiotensin II receptor antagonism assays) with positive controls (e.g., valsartan) to benchmark activity .
- Statistical analysis : Apply ANOVA to compare replicates and identify outliers in high-throughput screens .
Advanced: What computational approaches predict pharmacological properties?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., angiotensin II receptor, PDB ID: 3R8A). Prioritize ligands with low binding energies (ΔG < −8 kcal/mol) and hydrogen bonds to key residues (e.g., Asp⁷⁹³) .
- ADMET prediction : Tools like SwissADME assess bioavailability (LogP < 5), blood-brain barrier penetration, and CYP450 inhibition risks .
Basic: What are key considerations for maintaining stereochemistry during synthesis?
Answer:
- Reaction conditions : Use aprotic solvents (e.g., THF, DCM) and low temperatures (−78°C to 0°C) to suppress E/Z isomerization.
- Catalyst choice : For coupling reactions, Pd(PPh₃)₄ preserves stereochemistry better than Pd(OAc)₂ in Heck reactions .
- Monitoring : Track reaction progress via TLC or HPLC to detect undesired intermediates early .
Advanced: How to analyze purity and stability under various conditions?
Answer:
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Stability studies : Use accelerated degradation (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation pathways (e.g., hydrolysis of the enamine bond) .
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Purity assays :
Method Parameters Acceptable Criteria HPLC C18 column, 254 nm ≥95% peak area NMR Integration of impurities <5% relative to main peak
Advanced: How do docking studies elucidate receptor interactions?
Answer:
- Protocol : Prepare the ligand (AM1-BCC charges) and receptor (PDB: 3R8A, protonated at pH 7.4). Grid boxes centered on Asp⁷⁹³ ensure coverage of the active site.
- Key interactions : The butyl chain may occupy hydrophobic pockets, while the methoxyphenyl group forms π-π stacking with Tyr⁸⁴⁰. Hydrogen bonds between the amine and Asp⁷⁹³ enhance binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
